molecular formula C22H25N5O2 B2451029 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea CAS No. 1021121-58-3

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Cat. No. B2451029
CAS RN: 1021121-58-3
M. Wt: 391.475
InChI Key: AUTSVOIKVFZQLF-UHFFFAOYSA-N
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Description

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea, also known as IMPU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of the protein tyrosine kinase (PTK) activity of the epidermal growth factor receptor (EGFR) and has shown promising results in the treatment of various types of cancer.

Scientific Research Applications

Chemical Structure and Reactions

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is involved in various chemical reactions and structural studies, showing the compound's interactions with different chemical groups and its potential applications in synthesizing other chemical entities. For instance, the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate demonstrates the compound's reactivity, leading to the formation of products like 2-anilino-4-ethoxy-6-methylpyrimidine and 1, 3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. This highlights its utility in generating pyrimidine derivatives with potential biological activity (Yamanaka, Niitsuma, & Sakamoto, 1979).

Photophysical and Theoretical Studies

The compound has also been studied for its photophysical properties, as seen in the research on substituted phenyl urea and thiourea silatranes. These studies involve the synthesis, characterization, and analysis of anion recognition properties through photophysical and theoretical methods. Such investigations reveal the compound's interactions with various anions, providing insights into its potential applications in sensor technology and molecular recognition (Singh et al., 2016).

Enzyme Inhibition and Anticancer Investigations

The compound's derivatives have been explored for their biological activities, including enzyme inhibition and anticancer properties. For example, studies on unsymmetrical 1,3-disubstituted ureas show their potential as enzyme inhibitors and anticancer agents, indicating the compound's relevance in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Anion Interaction and Proton Transfer

Research on the nature of urea-fluoride interaction sheds light on the compound's ability to undergo incipient and definitive proton transfer. This interaction is crucial for understanding the compound's behavior in various chemical environments and its potential applications in chemical synthesis and material science (Boiocchi et al., 2004).

Synthesis and Structure-Activity Relationships

The compound serves as a basis for synthesizing and studying the structure-activity relationships of derivatives, such as neuropeptide Y5 receptor antagonists. This research is significant for drug discovery and development, highlighting the compound's potential as a scaffold for creating new pharmaceutical agents (Fotsch et al., 2001).

properties

IUPAC Name

1-(3-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-14(2)29-21-13-20(23-16(4)24-21)25-17-8-10-18(11-9-17)26-22(28)27-19-7-5-6-15(3)12-19/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTSVOIKVFZQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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